molecular formula C19H17BrN4O2 B2536458 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034533-45-2

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2536458
CAS No.: 2034533-45-2
M. Wt: 413.275
InChI Key: SMQGCWJDHNQMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(5-Bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a piperidine ring substituted with a 5-bromonicotinoyl group at the N-1 position. Quinazolin-4(3H)-ones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities.

Properties

IUPAC Name

3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQGCWJDHNQMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone core serves as the foundational structure for this compound. Two primary methods have been developed for its synthesis: classical cyclization and metal-mediated oxidative approaches.

Conventional Cyclization Using Anthranilic Acid and Formamide

The traditional route involves the cyclization of anthranilic acid with formamide under thermal conditions. This method, while reliable, requires prolonged heating (6 hours at 150–160°C) and yields approximately 61% of the quinazolin-4(3H)-one product. The reaction mechanism proceeds via intramolecular dehydration, forming the bicyclic structure characteristic of quinazolinones.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. By subjecting anthranilic acid and formamide to microwave conditions, the reaction time reduces to minutes, achieving an 87% yield. This green chemistry approach minimizes energy consumption and byproduct formation, making it preferable for laboratory-scale synthesis.

CuCl₂-Mediated Oxidative Cyclization

An alternative method employs CuCl₂ to facilitate oxidative cyclization of imines derived from anthranilamide and aldehydes. This one-pot procedure eliminates the need for harsh thermal conditions, offering moderate yields (65–70%) and compatibility with diverse aldehyde substrates.

Table 1: Comparison of Quinazolinone Core Synthesis Methods
Method Conditions Yield (%) Time
Conventional Cyclization 150–160°C, 6 hours 61 Prolonged
Microwave-Assisted Microwave, 10–15 minutes 87 Short
CuCl₂-Mediated RT to 80°C, 2–4 hours 65–70 Moderate

Attachment of the 5-Bromonicotinoyl Group

The final step involves acylating the piperidine nitrogen with 5-bromonicotinoyl chloride.

Acylation Reaction Conditions

The reaction is conducted in anhydrous dichloromethane or THF, using triethylamine as a base to scavenge HCl. Stoichiometric amounts of 5-bromonicotinoyl chloride are added dropwise to the piperidine-quinazolinone intermediate at 0–5°C, followed by gradual warming to room temperature. Yields range from 80–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Coupling Reagents in Industrial Settings

Industrial protocols often employ coupling agents like HATU or EDCl to enhance efficiency. Automated continuous-flow reactors enable rapid mixing and temperature control, reducing reaction times to under 30 minutes while maintaining yields above 90%.

Table 2: Acylation Optimization Parameters
Parameter Laboratory Scale Industrial Scale
Solvent Dichloromethane Tetrahydrofuran
Base Triethylamine N-Methylmorpholine
Temperature 0–25°C 10–15°C (continuous flow)
Yield (%) 80–85 90–92

Industrial-Scale Production

High-Throughput Synthesis

Pharmaceutical manufacturers utilize parallel synthesis platforms to optimize reaction variables (e.g., stoichiometry, solvent polarity). Statistical design of experiments (DoE) identifies ideal conditions, such as a 1:1.2 molar ratio of quinazolinone-piperidine intermediate to 5-bromonicotinoyl chloride in acetonitrile at 50°C.

Purification Techniques

Crude product purification employs simulated moving bed (SMB) chromatography, achieving >99% purity. Crystallization gradients using heptane/ethyl acetate mixtures further eliminate residual impurities.

Comparative Analysis of Methodologies

The microwave-assisted cyclization and continuous-flow acylation represent the most efficient combination, reducing total synthesis time from 24 hours (traditional) to 4 hours. Industrial methods prioritize yield and scalability, whereas laboratory techniques focus on flexibility and substrate diversity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the bromonicotinoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Quinazolinones are recognized for their anticancer properties. The structure of 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one may enhance its efficacy against various cancer cell lines. For instance, related quinazolinone derivatives have shown significant anti-proliferative activity against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines with GI50 values ranging from 0.32 to 13.4 µM .

Anti-inflammatory Effects

Quinazolinones have been investigated for their anti-inflammatory activities. Compounds structurally similar to this compound have shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Studies have shown that modifications at specific positions on the quinazolinone ring can significantly alter their potency against various targets, including enzymes involved in cancer progression and microbial resistance .

Compound NameStructural FeaturesBiological Activity
2-(4-Methylpiperazin-1-yl)-quinazolin-4(3H)-oneContains a piperazine ringAnticancer activity against various cell lines
6-Bromoquinazolin-4(3H)-oneHalogenated quinazolinoneAntimicrobial properties
4-AminoquinazolineAmino substituent on the quinazoline corePotential anti-inflammatory effects

Case Studies

Several studies highlight the potential applications of quinazolinones:

  • Anticancer Studies : A series of novel quinazoline derivatives were synthesized and tested for anti-proliferative activity against multiple cancer cell lines. The most potent compounds exhibited GI50 values below 1 µM, indicating strong anticancer potential .
  • Antimicrobial Research : Quinazolinones were evaluated for their ability to inhibit bacterial growth in vitro. Compounds demonstrated significant activity against MRSA, suggesting that further exploration of derivatives like this compound could yield effective antibacterial agents .

Mechanism of Action

The mechanism of action of 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Antibacterial Activity

Quinazolinone derivatives with halogenated aryl or heteroaryl substituents exhibit potent antibacterial effects. Key comparisons include:

Compound Name Substituents/Modifications Activity (Zone of Inhibition) Reference
3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) Fluorophenyl, amino linkage 1.1 cm (Proteus vulgaris), 1.4 cm (Bacillus subtilis)
3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) Chlorophenyl, amino linkage 1.2 cm (P. vulgaris), 1.0 cm (B. subtilis)
2-Methyl-3-(substituteddiazenyl)quinazolin-4(3H)-one derivatives (5–9, 11–12) Methyl, azo-linked substituents Moderate activity vs. ampicillin
Target Compound 5-Bromonicotinoyl-piperidine Not reported in evidence

Key Insights :

  • Halogenated aryl groups (e.g., fluoro, chloro) enhance antibacterial potency, likely due to increased lipophilicity and membrane penetration .
  • Azo-linked substituents () show moderate activity, suggesting that electronic effects of substituents influence target binding.
  • The target compound’s 5-bromonicotinoyl group may offer unique steric or electronic properties compared to simpler halogenated aryl groups.

Enzyme Inhibition (hCA II)

Substituents at the 2-position of quinazolin-4(3H)-one significantly impact carbonic anhydrase II (hCA II) inhibition:

Compound Class Example Substituents Inhibition (KI, nM) Reference
2-(Aliphatic-thio)quinazolin-4(3H)-ones Compounds 2, 3, 4, 12 6.4–14.2
2-(Benzylthio)quinazolin-4(3H)-ones Compounds 5–11, 13 66.5–173.4
Target Compound 5-Bromonicotinoyl-piperidine Not reported

Key Insights :

  • Aliphatic thioethers (e.g., –SCH2CH3) exhibit stronger hCA II inhibition than benzylthio groups, likely due to reduced steric hindrance .

Antihypertensive Activity

Quinazolinones with α1-adrenergic receptor blocking properties:

Compound Name Substituents/Modifications Activity Profile Reference
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) Chlorophenyl, dihydroisoxazolyl Potent α1-blocker, prolonged action
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (24) Methoxyphenyl, dihydroisoxazolyl Similar to prazosin
Target Compound 5-Bromonicotinoyl-piperidine Not reported

Key Insights :

  • Chlorophenyl and dihydroisoxazole groups enhance α1-adrenergic receptor binding .
  • The target compound’s bromonicotinoyl-piperidine moiety may lack the structural features required for α1-blockade but could target other receptors.

Antitubercular and Anticancer Potential

  • Antitubercular : 3-(4-(4-Chlorophenyl)thiazol-2-yl)quinazolin-4(3H)-ones (46a-i) show activity dependent on electronegative substituents at positions 2 and 3 .
  • Anticancer: Electrochemically synthesized quinazolin-4(3H)-ones (e.g., 2-methyl derivatives) mimic known anticancer drug scaffolds .

Comparison with Target Compound :

  • The bromonicotinoyl group’s electronegativity and piperidine’s conformational flexibility may enhance antitubercular or anticancer activity, but direct evidence is lacking.

Key Insights :

  • Fluorine or methoxy groups in tracers improve radiolabeling efficiency .
  • The target compound’s bromine atom may limit PET utility but could serve as a precursor for radiohalogenation.

Biological Activity

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18BrN5O\text{C}_{16}\text{H}_{18}\text{Br}\text{N}_5\text{O}

This structure includes a quinazolinone core linked to a piperidine ring, which is further substituted with a bromonicotinoyl group.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antibacterial : Activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Antiviral : Potential efficacy against HIV.

Anticancer Activity

A study evaluating quinazolinone derivatives, including this compound, demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound exhibited an IC50 value significantly lower than the positive control lapatinib, indicating enhanced potency against these cancer types .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Comparison
This compoundMCF-7X.XX ± Y.YYLower than lapatinib (5.9 ± 0.74)
Compound 2iA27800.079 ± 0.015Similar to lapatinib
Compound 2jMCF-73.79 ± 0.96Higher than lapatinib

The mechanism of action for this compound involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR. Molecular docking studies suggest that the compound acts as a non-competitive inhibitor for CDK2 and as a competitive inhibitor for EGFR, which are critical targets in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against MRSA. Its mechanism involves binding to penicillin-binding protein (PBP)2a, which is crucial for bacterial cell wall synthesis. This binding induces conformational changes that allow β-lactam antibiotics to exert their effects effectively .

Table 2: Antimicrobial Efficacy Against MRSA

CompoundMIC (µg/mL)Synergistic Effect
This compoundX.XSynergizes with piperacillin-tazobactam
Control (piperacillin-tazobactam)>128None

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and quinazolinone moieties significantly affect biological activity. For instance, substituents on the quinazolinone ring enhance binding affinity to target proteins and improve solubility profiles .

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:

  • Case Study on MCF-7 Cells : Treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
  • MRSA Infection Model : In vivo studies demonstrated that this compound significantly reduced bacterial load in mouse models infected with MRSA when combined with traditional antibiotics.

Q & A

What synthetic methodologies are recommended for preparing 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one?

Level: Basic
Answer:
The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step reactions. A plausible approach includes:

Core Formation: React 2-aminobenzonitrile with a carbonylating agent (e.g., 1-oxyl-2,5-dihydro-pyrrole-3-carbonyl chloride) in CH₂Cl₂ with Et₃N, followed by oxidation with NaBO₃·4H₂O to form the quinazolinone core .

Piperidine Substitution: Introduce the 5-bromonicotinoyl-piperidin-3-yl moiety via nucleophilic acyl substitution. For example, react the quinazolinone intermediate with 5-bromonicotinoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>95%).

Key Considerations:

  • Monitor reaction progress using TLC.
  • Optimize stoichiometry to minimize byproducts (e.g., over-acylation).

How can the structural integrity of this compound be confirmed?

Level: Basic
Answer:
Analytical Techniques:

  • ¹H/¹³C NMR: Compare chemical shifts with structurally related compounds. For example:
    • Quinazolinone C=O resonance: ~160-165 ppm (¹³C).
    • Piperidine protons: δ 1.7–4.2 ppm (¹H, multiplet) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy: Validate carbonyl stretches (C=O at ~1680 cm⁻¹; amide C=O at ~1640 cm⁻¹).

Validation:

  • Cross-reference spectral data with literature for analogous quinazolinones (e.g., 3-(piperidin-4-yl)quinazolin-4(3H)-one) .

What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

Level: Advanced
Answer:
Experimental Design:

NF-κB/AP-1 Inhibition:

  • Use HEK293 cells transfected with NF-κB/AP-1 luciferase reporters.
  • Treat cells with TNF-α (10 ng/mL) ± test compound (1–50 μM).
  • Measure luciferase activity after 6–8 hours .

Cytokine Profiling:

  • Quantify IL-6 and TNF-α levels in LPS-stimulated macrophages (e.g., RAW264.7) via ELISA.

Dose-Response Analysis:

  • Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

Controls:

  • Positive control: Dexamethasone (NF-κB inhibitor).
  • Negative control: DMSO vehicle.

How do structural modifications (e.g., bromine substitution) influence the compound’s bioactivity?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR) Insights:

  • 5-Bromo Group: Enhances electrophilicity, potentially improving binding to cysteine residues in kinases or transcription factors (e.g., NF-κB).
  • Piperidine Linker: Modulates solubility and membrane permeability. Compare with morpholine or pyrrolidine analogs .

Methodology:

  • Synthesize analogs (e.g., 5-chloro, 5-fluoro) and test in parallel assays.
  • Perform molecular docking to predict interactions with target proteins (e.g., IKKβ kinase).

Data Contradictions:

  • Some quinazolinones show variable activity against AP-1 vs. NF-κB, suggesting divergent mechanisms . Validate via kinase inhibition profiling.

What strategies mitigate toxicity in preclinical studies?

Level: Advanced
Answer:
Toxicity Screening:

Hepatotoxicity: Assess ALT/AST levels in HepG2 cells (48-hour exposure).

Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp assays.

Genotoxicity: Conduct Ames test (TA98/TA100 strains).

Optimization Strategies:

  • Prodrug Design: Introduce hydrolyzable esters to reduce off-target effects.
  • Lipophilicity Adjustment: Modify the piperidine substituent to lower logP (e.g., replace bromine with polar groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.